Fmoc-L-Orn(C343)-OH

カタログ番号 B2648447

CAS番号:

1217351-18-2

分子量: 621.69

InChIキー: LSBRHDMKSDVFIW-PMERELPUSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

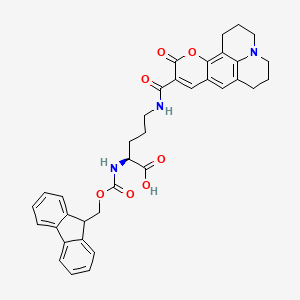

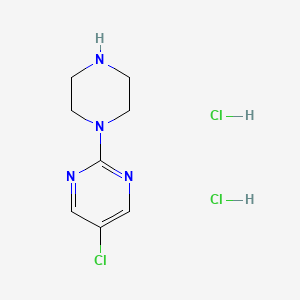

Fmoc-L-Orn(C343)-OH is a derivative of the amino acid ornithine, which is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group . This compound is used in peptide synthesis, particularly in the production of azidopeptides .

Synthesis Analysis

The synthesis of Fmoc-L-Orn(C343)-OH involves several steps. The Fmoc group protects the amino group during synthesis. The Fmoc group is removed using a basic solvent such as piperidine. The next amino acid’s carboxyl group is activated and coupled with the free amino group under the action of a cross-linking agent .Molecular Structure Analysis

The molecular structure of Fmoc-L-Orn(C343)-OH includes an ornithine core, which is a type of amino acid, and a Fmoc protecting group. The Fmoc group is a bulky, aromatic group that protects the amino group during peptide synthesis .Chemical Reactions Analysis

In peptide synthesis, Fmoc-L-Orn(C343)-OH undergoes a series of reactions. The Fmoc group is first removed, revealing a free amino group. This amino group can then react with the activated carboxyl group of the next amino acid in the sequence .科学的研究の応用

- Fmoc-modified amino acids and peptides can serve as scaffolds for cell growth and tissue regeneration. Their self-assembly properties allow the design of biomaterials that mimic the extracellular matrix, promoting cell adhesion and proliferation .

- Fmoc-L-Orn(C343)-OH can self-assemble into well-defined nanostructures. Researchers have used these structures as templates for creating functional materials, such as nanowires, nanotubes, and hydrogels .

- The inherent aromaticity of the Fmoc moiety makes Fmoc-modified compounds useful in optical applications. These include fluorescent probes, sensors, and imaging agents for biological systems .

- Fmoc-modified peptides can encapsulate drugs and enhance their stability. By tuning the self-assembly properties, researchers can create drug carriers with controlled release kinetics .

- Fmoc-modified peptides have been explored as catalysts for various reactions. Their well-defined structures and functional groups enable enzyme-like behavior, making them valuable in synthetic chemistry .

- Some Fmoc-modified peptides exhibit inherent antibacterial activity. Researchers are investigating their potential as alternatives to traditional antibiotics .

Cell Cultivation and Tissue Engineering

Bio-Templating and Nanostructure Fabrication

Optical Applications

Drug Delivery Systems

Catalysis and Enzyme Mimetics

Antibacterial Properties

作用機序

将来の方向性

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H35N3O7/c40-33(28-19-22-18-21-8-6-16-39-17-7-13-27(31(21)39)32(22)46-35(28)43)37-15-5-14-30(34(41)42)38-36(44)45-20-29-25-11-3-1-9-23(25)24-10-2-4-12-26(24)29/h1-4,9-12,18-19,29-30H,5-8,13-17,20H2,(H,37,40)(H,38,44)(H,41,42)/t30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBRHDMKSDVFIW-PMERELPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CCCN3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CCCN3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Orn(C343)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

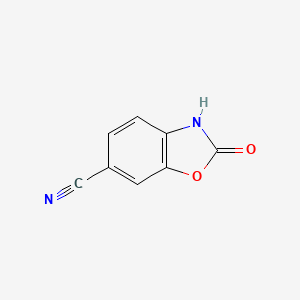

2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile

98556-62-8

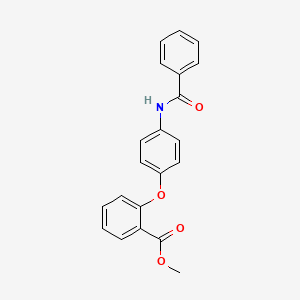

Methyl 2-(4-benzamidophenoxy)benzoate

865660-51-1

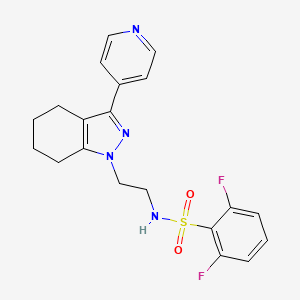

![4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2648368.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2648375.png)

![4-bromo-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2648377.png)

![1-(2,5-dimethylbenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2648379.png)

![6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2648381.png)

![tert-butyl (1S,4R,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)

![1'-(tert-Butoxycarbonyl)-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid](/img/structure/B2648386.png)